Benzyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 3-hydroxypiperidine-1-carboxylate (BHPC) is an organic compound belonging to the class of piperidine derivatives. It is a white crystalline solid with a molecular formula of C10H15NO3 and a molecular weight of 191.23 g/mol. BHPC is a versatile compound with a wide range of applications in the fields of pharmaceuticals, synthetic chemistry, and biochemistry. It has been used as a starting material in the synthesis of a variety of compounds, including drugs, amino acids, and peptides. Additionally, it has been used in the preparation of pharmaceutical intermediates, and as a reagent in the synthesis of biologically active compounds.
Scientific Research Applications
Synthesis and Derivative Studies
Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives are vital in various synthetic applications. For example, Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, highlighting their potential in producing specific isomers crucial in chemical syntheses (Boev et al., 2015). Additionally, Heuckendorff et al. (2010) conducted a study on the electronic effects of protecting groups in hydroxypiperidines, essential for understanding the chemical behavior of such compounds in synthetic processes (Heuckendorff et al., 2010).
Enzymatic Synthesis and Resolution
Enzymatic synthesis and resolution of compounds related to this compound are also of interest. Zhu We (2015) described a chemo-enzyme method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, an intermediate of ibrutinib, highlighting the role of enzymes in producing specific enantiomers of such compounds (Zhu We, 2015). Similarly, Solymár et al. (2004) achieved a highly enantioselective kinetic resolution of related piperidine hydroxy esters using lipase-catalyzed asymmetric acylation, demonstrating the potential of enzymes in achieving high enantioselectivity in the synthesis of such compounds (Solymár et al., 2004).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Benzyl 3-hydroxypiperidine-1-carboxylate is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the compound is a solid or semi-solid or lump or liquid at room temperature , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature .
Properties
IUPAC Name |
benzyl 3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBAFATMSBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340111 | |
Record name | n-cbz-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95798-22-4 | |
Record name | n-cbz-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95798-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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